An In-depth Technical Guide to NHPI-PEG3-C2-NHS Ester for Advanced Drug Conjugate Development
An In-depth Technical Guide to NHPI-PEG3-C2-NHS Ester for Advanced Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHPI-PEG3-C2-NHS ester is a specialized chemical linker designed for the development of advanced bioconjugates, most notably antibody-drug conjugates (ADCs).[1][2] This molecule features a non-cleavable design, which offers distinct advantages in terms of stability and mechanism of action for targeted therapies.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a summary of key data relevant to its application in research and drug development.
Core Compound Specifications
NHPI-PEG3-C2-NHS ester is a heterobifunctional linker composed of three key components: an N-Hydroxysuccinimide (NHS) ester, a triethylene glycol (PEG3) spacer, and an N-hydroxyphthalimide (NHPI) group. The NHS ester provides reactivity towards primary amines, such as those found on the surface of antibodies and other proteins, while the PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.[] The NHPI moiety is part of the stable linkage to the payload.
| Property | Value | Reference |
| Chemical Formula | C21H24N2O10 | [2] |
| Molecular Weight | 464.43 g/mol | [2] |
| CAS Number | 2101206-14-6 | [2] |
| Purity | Typically >90% (Note: NHS esters can degrade over time) | [2] |
| Linker Type | Non-cleavable | [1] |
| Reactivity | Reacts with primary amines (-NH2) | [] |
Mechanism of Action in Antibody-Drug Conjugates
ADCs constructed with non-cleavable linkers like NHPI-PEG3-C2-NHS ester rely on the complete degradation of the antibody carrier within the target cell to release the cytotoxic payload.[4] This process enhances the specificity of drug release and can lead to an improved therapeutic window.
Signaling Pathway for ADC Action
Caption: Intracellular processing of an ADC with a non-cleavable linker.
Experimental Protocols
The following protocols provide a general framework for the conjugation of NHPI-PEG3-C2-NHS ester to an antibody. Optimization will be required for specific antibodies and payloads.
Antibody-Linker Conjugation Workflow
Caption: General workflow for antibody-linker conjugation.
Detailed Methodology for Antibody Conjugation
Materials:
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Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
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NHPI-PEG3-C2-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., Sephadex G-25)
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Analytical instrumentation (HPLC, Mass Spectrometer)
Procedure:
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Antibody Preparation:
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Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.
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Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.
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Linker Preparation:
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Immediately before use, dissolve the NHPI-PEG3-C2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.
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Conjugation Reaction:
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Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.
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Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
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Quenching:
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Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Remove unconjugated linker and other small molecules by size exclusion chromatography (SEC) using a pre-equilibrated column.
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Collect fractions corresponding to the antibody conjugate.
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Characterization:
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Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC).
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Confirm the identity and integrity of the conjugate by mass spectrometry.
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Quantitative Data Summary
While specific performance data for NHPI-PEG3-C2-NHS ester is not extensively published, the following table outlines typical parameters and considerations for ADCs developed with non-cleavable PEGylated linkers. These values should be empirically determined for each specific ADC construct.
| Parameter | Typical Range/Consideration | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Conjugation Efficiency | >80% (dependent on mAb and conditions) | HPLC |
| In Vitro Stability (Plasma) | >95% after 7 days | ELISA, HPLC |
| In Vitro Cytotoxicity (IC50) | Dependent on payload and target cell line | Cell viability assays (e.g., MTT, CellTiter-Glo) |
| In Vivo Efficacy | Dependent on ADC, tumor model, and dosing | Xenograft or syngeneic tumor models |
Conclusion
NHPI-PEG3-C2-NHS ester is a valuable tool for the construction of stable, non-cleavable antibody-drug conjugates. Its design allows for a well-controlled conjugation process and a mechanism of action that relies on the specific intracellular processing of the ADC, potentially leading to a wider therapeutic index. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to incorporate this linker into their advanced therapeutic strategies. Rigorous optimization and characterization are essential to fully realize the potential of ADCs developed with this technology.
